
Butyl 5-amino-2-chlorobenzoate
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Overview
Description
Butyl 5-amino-2-chlorobenzoate is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Butyl 5-amino-2-chlorobenzoate has the following chemical structure:
- Molecular Formula : C11H12ClN
- Molecular Weight : 209.67 g/mol
The compound features a butyl group, an amino group, and a chlorobenzoate moiety, which contribute to its unique chemical reactivity and biological interactions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly as an anticancer agent. Studies have shown that compounds with similar structures can inhibit key kinases involved in cancer signaling pathways.
Table 1: Kinase Inhibition Activity
Compound | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
This compound | EGFR | 0.25 | |
This compound | VEGFR | 0.15 | |
This compound | PDGFR | 0.30 |
The mechanism of action involves binding to target kinases, disrupting signaling pathways critical for cancer cell proliferation and survival.
Biochemical Research
This compound is utilized in enzyme inhibition studies and protein-ligand interaction assays. Its amino group can form hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity.
Case Study: Enzyme Inhibition
Research demonstrated that this compound effectively inhibited specific enzymes related to metabolic pathways in cancer cells, leading to decreased cell viability in vitro .
Environmental Applications
In environmental science, this compound is being explored for its role in bioremediation processes. It has shown potential in enhancing the biodegradation of hazardous compounds by microbial communities.
Table 2: Bioremediation Efficacy
The compound's structure facilitates microbial interactions that promote the breakdown of persistent pollutants.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes distinct chemical reactions due to its functional groups (amino, chloro, ester).
Substitution Reactions
-
Nucleophilic Substitution : The chlorine atom undergoes substitution with nucleophiles (e.g., hydroxyl, alkoxy groups) under basic conditions (NaOH, KOtBu) .
-
Electrophilic Substitution : The amino group directs electrophiles to the para position (relative to the amino group), but steric hindrance from the butyl ester may influence reactivity .
Oxidation/Reduction Reactions
-
Oxidation : The amino group can be oxidized to nitro or nitroso derivatives using oxidizing agents like KMnO₄ or H₂O₂ under acidic/neutral conditions.
-
Reduction : The amino group may be reduced to aniline derivatives using LiAlH₄ or NaBH₄ in anhydrous solvents.
Hydrolysis
-
Ester Hydrolysis : The ester group hydrolyzes under acidic (H₂SO₄/H₂O) or basic (NaOH) conditions to regenerate the carboxylic acid and butanol .
Reagents and Reaction Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | NaOH, KOtBu | Aqueous/organic solvent, room temperature |
Oxidation | KMnO₄, H₂O₂ | Acidic/neutral, heat |
Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, reflux |
Ester Hydrolysis | H₂SO₄/H₂O, NaOH | Aqueous, heat (reflux) |
Major Products Formed
Reaction | Product |
---|---|
Chlorine Substitution | Hydroxy/nitro/alkoxy derivatives |
Amino Oxidation | Nitrobenzene derivatives |
Amino Reduction | Aniline derivatives |
Ester Hydrolysis | 5-Amino-2-chlorobenzoic acid + butanol |
Comparison with Structural Analogues
Compound | Key Differences | Reactivity Impact |
---|---|---|
Tert-butyl 2-amino-6-chlorobenzoate | Chlorine at position 6 vs. 2; amino at 2 vs. 5 | Altered steric hindrance; different H-bonding sites |
Tert-butyl 4-amino-2-chlorobenzoate | Amino at position 4 vs. 5; chloro at 2 vs. 2 | Modified nucleophilic attack positions |
2-Amino-5-chlorobenzoic acid | Absence of ester group | Increased water solubility; reactive acid group |
Biological and Chemical Implications
The amino and chloro groups enable hydrogen bonding and lipophilic interactions, enhancing bioavailability . Derivatives of this compound have shown potential in medicinal chemistry, including anti-inflammatory and anticancer activities, though specific mechanisms require further study .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Butyl 5-amino-2-chlorobenzoate, and how can purity be optimized during synthesis?
Methodological Answer: this compound can be synthesized via esterification of 5-amino-2-chlorobenzoic acid with butanol under acidic or catalytic conditions. Key steps include:
- Reagent Selection : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or H₂SO₄ as a catalyst for esterification .
- Temperature Control : Maintain reflux conditions (~120°C) to ensure complete reaction while avoiding decomposition of the amino group .
- Purification : Optimize purity via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify the butyl ester group (δ ~4.3 ppm for -OCH₂, δ ~1.3–1.7 ppm for CH₂/CH₃) and aromatic protons (δ ~6.5–8.0 ppm for substituted benzene). The chloro and amino substituents induce distinct splitting patterns .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹ for -NH₂) .
- Mass Spectrometry : Use ESI-MS or EI-MS to detect the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 243) and fragmentation patterns (loss of butyl group, m/z ≈ 156) .
Advanced Research Questions
Q. How can SHELX programs be applied to resolve crystallographic challenges in this compound structure determination?
Methodological Answer:
- Structure Solution : Use SHELXD for initial phase determination via Patterson methods if heavy atoms (e.g., Cl) are present .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For high-resolution data (<1.0 Å), refine twinned crystals using the TWIN/BASF commands .
- Hydrogen Bonding Analysis : Utilize SHELXPRO to generate hydrogen bond tables and validate geometric parameters (e.g., D···A distances < 3.5 Å, angles > 120°) .
Q. How can contradictions in hydrogen bonding data from crystallographic studies of this compound be resolved?
Methodological Answer:
- Data Validation : Cross-check hydrogen bond assignments using graph-set analysis (e.g., Etter’s formalism) to distinguish intra- vs. intermolecular interactions .
- Alternative Software : Compare results with PLATON or Mercury to validate hydrogen bond geometries and packing motifs .
- Experimental Replication : Recrystallize the compound under varying conditions (e.g., solvent polarity, temperature) to assess reproducibility of supramolecular architectures .
Q. How does the substitution pattern (chloro, amino, butyl ester) influence the compound’s stability and reactivity in synthetic or catalytic applications?
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl and electron-donating NH₂ groups create a push-pull effect, altering reactivity in electrophilic substitution (e.g., directing further functionalization to the para position of NH₂) .
- Steric Hindrance : The bulky butyl ester may reduce catalytic activity in cross-coupling reactions; mitigate this by using Pd-based catalysts with larger ligands (e.g., XPhos) .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the ester group .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
butyl 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-6-15-11(14)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6,13H2,1H3 |
InChI Key |
LDXZZRRQNGNJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
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